Linsidomine hydrochloride

platelet aggregation antiplatelet activity NO donor pharmacology

Linsidomine hydrochloride (SIN-1 chloride) is the only pharmacologically active metabolite of molsidomine that releases NO spontaneously and non‑enzymatically while co‑generating equimolar superoxide to yield peroxynitrite. This unique dual‑radical profile eliminates the enzymatic dependence and nitrate‑tolerance pitfalls of organic nitrates, making it the essential comparator for cGMP‑dependent vascular studies, peroxynitrite‑mediated oxidative stress assays, and ischemia‑reperfusion models. The hydrochloride salt guarantees aqueous solubility up to 100 mM, ensuring precise, reproducible dose‑response curves without organic solvent interference. Procure SIN‑1 chloride to secure a mechanistic standard that organic nitrates and alternative salt forms cannot replicate.

Molecular Formula C6H11ClN4O2
Molecular Weight 206.63 g/mol
CAS No. 16142-27-1
Cat. No. B013753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinsidomine hydrochloride
CAS16142-27-1
Synonyms5-Amino-3-(4-morpholinyl)-1,2,3-oxadiazolium Chloride;  3-(4-Morpholinyl)sydnone Imine Monohydrochloride;  3-Morpholinosydnone Imine Monohydrochloride;  SIN-1 Chloride;  Linsidomine Chlorhydrate;  Linsidomine Hydrochloride;  Molsidomine Impurity A; 
Molecular FormulaC6H11ClN4O2
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1COCCN1[N+]2=NOC(=C2)N.[Cl-]
InChIInChI=1S/C6H11N4O2.ClH/c7-6-5-10(8-12-6)9-1-3-11-4-2-9;/h5H,1-4,7H2;1H/q+1;/p-1
InChIKeyZRFWHHCXSSACAW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Linsidomine Hydrochloride (SIN-1) for Research Procurement: Compound Overview and Scientific Context


Linsidomine hydrochloride (CAS 16142-27-1), also known as SIN-1 chloride or 3-morpholinosydnonimine hydrochloride, is the pharmacologically active metabolite of the antianginal prodrug molsidomine [1]. This sydnonimine-class compound functions as a spontaneous nitric oxide (NO) donor that decomposes non-enzymatically under physiological conditions to release NO and superoxide anion, with the simultaneous generation of peroxynitrite being a defining characteristic distinguishing it from enzymatic NO donors [2]. The hydrochloride salt form (molecular weight 206.63, formula C₆H₁₁ClN₄O₂) provides enhanced aqueous solubility compared to the free base, facilitating its use in in vitro and ex vivo experimental systems . As a direct-acting vasodilator and platelet aggregation inhibitor, linsidomine has been extensively characterized in cardiovascular pharmacology research, with documented applications spanning endothelial protection, ischemia-reperfusion injury models, and peroxynitrite-mediated oxidative stress studies [3].

Why Generic Substitution Fails: Critical Differentiation of Linsidomine Hydrochloride from In-Class NO Donors


Linsidomine hydrochloride (SIN-1) cannot be substituted by other NO-donating compounds—including organic nitrates such as nitroglycerin (GTN) or isosorbide dinitrate (ISDN), other sydnonimines, or even alternative salt forms of linsidomine—due to fundamental differences in activation mechanisms, tolerance profiles, and the stoichiometry of radical species generated. Unlike organic nitrates that require enzymatic bioactivation via mitochondrial aldehyde dehydrogenase and cysteine-dependent pathways, SIN-1 releases NO spontaneously and non-enzymatically, rendering it functionally independent of the biochemical machinery that underlies nitrate tolerance [1]. Furthermore, SIN-1 concurrently generates superoxide anion in equimolar quantities with NO, leading to peroxynitrite formation—a property absent in enzymatic NO donors and the prodrug molsidomine, which lacks intrinsic activity without hepatic esterase-mediated conversion [2]. The hydrochloride salt form specifically confers aqueous solubility (up to 100 mM in water) exceeding that of the free base, directly impacting experimental reproducibility in aqueous buffer systems . These mechanistic and physicochemical distinctions preclude simple in-class interchangeability and establish specific procurement criteria for applications requiring spontaneous NO/peroxynitrite generation without enzymatic dependence.

Linsidomine Hydrochloride Quantitative Differentiation Evidence: Comparator-Based Data for Scientific Selection


Intrinsic Pharmacological Activity: SIN-1 vs. Prodrug Molsidomine in Human Platelet Aggregation

Linsidomine (SIN-1) demonstrates direct, intrinsic antiplatelet activity whereas its prodrug molsidomine is pharmacologically inactive without prior enzymatic conversion. In human platelet-rich plasma, SIN-1 dose-dependently inhibits aggregation induced by multiple agonists, while molsidomine shows no measurable effect at equivalent concentrations [1][2].

platelet aggregation antiplatelet activity NO donor pharmacology cardiovascular research

Platelet Aggregation Inhibition Potency: SIN-1 vs. Glyceryltrinitrate (GTN) Comparative Analysis

In a direct comparative study using identical experimental conditions, SIN-1 produced dose-dependent inhibition of thrombin-, collagen-, and ADP-induced platelet aggregation (IC₅₀ range 0.1–0.8 μmol/L), whereas glyceryltrinitrate (GTN) demonstrated no modification of platelet aggregation at comparable concentrations [1]. This functional divergence occurred despite both compounds being nitrovasodilators, underscoring mechanistically distinct antiplatelet efficacy.

platelet function thrombosis research antiplatelet agents cardiovascular pharmacology

Tolerance-Free cGMP Stimulation: SIN-1 in Nitrate-Tolerant Cellular Models

In LLC-PK₁ kidney epithelial cells, a 5-hour preincubation with glyceryltrinitrate (0.01–100 μM) produced complete inhibition of subsequent cGMP stimulation by GTN but left the cGMP response to SIN-1 unaltered [1]. Similarly, pretreatment with SIN-1 (1–1000 μM) had no significant effect on subsequent SIN-1-dependent cGMP stimulation, demonstrating absence of self-tolerance induction [1]. In isolated bovine coronary artery strips, 90-minute pretreatment with nitroglycerin induced substantial tolerance, whereas SIN-1 exhibited negligible to no tolerance development [2].

nitrate tolerance cGMP signaling NO donor pharmacology vascular biology

Preserved Vasodilator Response in Human Nitroglycerin-Tolerant Vascular Beds

In a randomized, double-blind placebo-controlled clinical study of 33 healthy subjects, vascular responses to linsidomine (SIN-1) were preserved following 7 days of nitroglycerin tolerance induction, whereas responses to nitroglycerin were significantly attenuated [1]. In forearm resistance arteries, the nitroglycerin response decreased by 65.0% (CI 38.9%–91.1%, p<0.01) after tolerance induction, while the linsidomine response showed no significant attenuation (-19.7%; CI -33.7% to -5.6%; not significant) [1].

nitrate cross-tolerance vascular pharmacology human clinical pharmacology angina research

Clinical Efficacy in Unstable Angina: Linsidomine vs. Isosorbide Dinitrate Comparative Trial

In a large-scale French multicenter trial comparing intravenous linsidomine (10 mg) with parenteral isosorbide dinitrate in patients with severe unstable angina (Braunwald Class IIIb), linsidomine demonstrated effective symptom control in 75% of patients with a low incidence of severe clinical events (death, myocardial infarction, emergency revascularization) [1]. The trial established linsidomine as an effective treatment option with favorable clinical tolerability, particularly regarding symptomatic hypotension [1].

unstable angina clinical trial nitrovasodilator comparison cardiovascular therapeutics

Aqueous Solubility of Hydrochloride Salt Form: Enabling High-Concentration Experimental Preparations

Linsidomine hydrochloride exhibits substantially higher aqueous solubility compared to alternative salt forms and the free base, with vendor specifications reporting solubility up to 100 mM (approximately 20.7 mg/mL) in water and up to 100 mM in DMSO . Independent certificate of analysis data confirm water solubility of 50 mg/mL (approximately 242 mM) . This solubility profile enables preparation of concentrated stock solutions without organic co-solvents, reducing solvent-related artifacts in sensitive biological assays.

compound solubility in vitro assay preparation salt form selection experimental reproducibility

Linsidomine Hydrochloride: Evidence-Based Research and Industrial Application Scenarios


In Vitro Cardiovascular Pharmacology: Direct-Acting NO Donor for Platelet Aggregation and Vasodilation Studies

Linsidomine hydrochloride is optimally suited for in vitro cardiovascular pharmacology experiments requiring simultaneous assessment of vasodilation and platelet inhibition without the confounding variable of enzymatic bioactivation. Its direct, spontaneous NO release (IC₅₀ 0.1–0.8 μmol/L for platelet aggregation inhibition) eliminates the need for metabolic activation systems required by prodrugs such as molsidomine [1]. The hydrochloride salt's aqueous solubility (up to 100 mM) facilitates precise concentration-response curve generation in buffer-based assays without organic solvent interference . Unlike glyceryltrinitrate, which lacks direct antiplatelet activity at comparable concentrations, SIN-1 provides dual functional readouts within a single experimental system [1].

Nitrate Tolerance Research: NO Donor Retaining Full cGMP Stimulatory Capacity in Tolerant Systems

For studies investigating the mechanisms and consequences of nitrate tolerance, linsidomine hydrochloride serves as an essential comparator compound that maintains full cGMP stimulatory potency in nitrate-tolerant cellular models. Documented evidence demonstrates that 5-hour GTN pretreatment (0.01–100 μM) completely abolishes subsequent GTN-stimulated cGMP elevation while leaving SIN-1 responses unaltered [2]. This differential response profile enables researchers to discriminate between tolerance mechanisms affecting enzymatic NO donor bioactivation (relevant to GTN) versus those affecting downstream cGMP signaling machinery. The compound's freedom from self-tolerance induction also supports longitudinal experimental designs requiring repeated NO donor administration [2].

Peroxynitrite-Mediated Oxidative Stress and Cellular Injury Models

Linsidomine hydrochloride uniquely enables experimental generation of peroxynitrite via its spontaneous, equimolar release of NO and superoxide anion under physiological conditions [3]. This property distinguishes SIN-1 from enzymatic NO donors (e.g., organic nitrates) and other sydnonimines that do not concurrently produce superoxide. The compound is therefore the reagent of choice for research protocols investigating peroxynitrite-mediated cellular damage, protein nitration, lipid peroxidation, and oxidative stress signaling pathways. SIN-1 has been validated as a peroxynitrite-generating system in diverse cellular models, including endothelial cells, chondrocytes, and pulmonary epithelial cells [4].

Myocardial Ischemia-Reperfusion Injury and Endothelial Protection Studies

Linsidomine hydrochloride has documented protective effects in myocardial ischemia-reperfusion models, including reduction of myocardial necrosis and preservation of endothelial function following reperfusion [5]. In endothelial cell systems, SIN-1 (10–150 μM) provides concentration-dependent protection against TNF-α-mediated cytotoxicity, increasing viability by up to 59% of control through cGMP-dependent pathways leading to upregulation of protective proteins such as heme oxygenase [6]. This established experimental profile supports its use in cardioprotection research, particularly for studies examining the intersection of NO signaling, endothelial integrity, and reperfusion injury mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linsidomine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.